An In-depth Technical Guide to 4-(Benzyloxy)-2-methylbenzenesulfonamide: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 4-(Benzyloxy)-2-methylbenzenesulfonamide: Synthesis, Characterization, and Potential Applications
Introduction and Structural Elucidation
4-(Benzyloxy)-2-methylbenzenesulfonamide is an organic molecule featuring a core benzenesulfonamide structure. This class of compounds is renowned for its wide range of biological activities. The key structural features of the target molecule are:
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A benzenesulfonamide core, a well-established pharmacophore.
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A benzyloxy group at the C4 position of the benzene ring, which can influence lipophilicity and receptor interactions.
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A methyl group at the C2 position, which can impact the molecule's conformation and metabolic stability.
Given the therapeutic potential often associated with benzenesulfonamide derivatives, a thorough understanding of the synthesis, properties, and potential biological activities of 4-(Benzyloxy)-2-methylbenzenesulfonamide is highly valuable for drug discovery programs.
Proposed Synthesis Pathway
A plausible and efficient two-step synthesis of 4-(Benzyloxy)-2-methylbenzenesulfonamide can be conceptualized, starting from commercially available 4-hydroxy-2-methylbenzenesulfonamide. This proposed route leverages two fundamental and high-yielding organic reactions: the Williamson ether synthesis and the formation of a sulfonamide.
Caption: Proposed Williamson Ether Synthesis for 4-(Benzyloxy)-2-methylbenzenesulfonamide.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4-(Benzyloxy)-2-methylbenzenesulfonamide via Williamson Ether Synthesis
The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and a primary alkyl halide.[1][2] In this case, the phenolic hydroxyl group of 4-hydroxy-2-methylbenzenesulfonamide is deprotonated by a base to form a nucleophilic phenoxide, which then attacks the electrophilic carbon of benzyl bromide in an SN2 reaction.[3][4]
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Reaction Setup: To a solution of 4-hydroxy-2-methylbenzenesulfonamide (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a mild base like potassium carbonate (K2CO3, 1.5 eq).
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Addition of Reagent: While stirring the mixture, add benzyl bromide (1.1 eq) dropwise at room temperature.
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Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
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Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Physicochemical Properties: A Predictive Approach
In the absence of experimental data, computational methods provide valuable estimates of the physicochemical properties of a molecule. These properties are crucial for predicting its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).
| Property | Predicted Value | Method |
| Molecular Formula | C14H15NO3S | - |
| Molecular Weight | 277.34 g/mol | - |
| logP | 2.5 - 3.0 | Predictive algorithms |
| pKa (acidic) | 9.5 - 10.5 (sulfonamide N-H) | Predictive algorithms |
| Water Solubility | Low to moderate | Predictive algorithms |
| Polar Surface Area | ~70-80 Å2 | Predictive algorithms |
Note: These values are estimations from computational models and should be confirmed experimentally.
Spectroscopic Characterization (Expected)
The structural features of 4-(Benzyloxy)-2-methylbenzenesulfonamide would give rise to a distinct spectroscopic signature. By comparing with data from similar compounds, we can predict the key features of its NMR, IR, and mass spectra.
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1H NMR:
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Aromatic protons of the benzenesulfonamide ring would appear as a set of doublets and a singlet.
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The benzylic protons (O-CH2-Ph) would likely appear as a singlet around 5.0 ppm.
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The methyl group protons would be a singlet in the upfield region.
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The protons of the benzyl group's phenyl ring would appear in the aromatic region.
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The sulfonamide N-H proton would be a broad singlet, and its chemical shift would be solvent-dependent.
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13C NMR:
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Distinct signals for the aromatic carbons of both phenyl rings.
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A signal for the benzylic carbon (O-CH2-Ph).
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A signal for the methyl carbon.
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Infrared (IR) Spectroscopy:
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Characteristic S=O stretching vibrations for the sulfonyl group around 1350 and 1160 cm-1.
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N-H stretching vibration of the sulfonamide group around 3300 cm-1.
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C-O-C stretching for the ether linkage.
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Aromatic C-H stretching vibrations.
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Mass Spectrometry (MS):
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The molecular ion peak (M+) would be observed.
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Characteristic fragmentation patterns would include the loss of the benzyl group and cleavage of the sulfonamide bond.
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Potential Applications in Drug Discovery
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of biological activities including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[5][6] The introduction of a benzyloxy substituent can modulate the compound's interaction with biological targets and improve its pharmacokinetic properties.[7]
Potential Mechanisms of Action
Given the structural motifs, 4-(Benzyloxy)-2-methylbenzenesulfonamide could be investigated for several therapeutic targets. For instance, many sulfonamides are known to be inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological and pathological processes.[8]
Caption: Potential inhibitory action on carbonic anhydrase.
Conclusion
While direct experimental data for 4-(Benzyloxy)-2-methylbenzenesulfonamide is currently limited, this in-depth guide provides a solid foundation for researchers interested in this molecule. The proposed synthesis is robust and based on well-established chemical transformations. The predicted physicochemical and spectroscopic properties offer a valuable starting point for its characterization. The potential for diverse biological activities, inherent to the benzenesulfonamide class, makes this compound a compelling candidate for further investigation in drug discovery and development. As a Senior Application Scientist, I would recommend the synthesis and thorough experimental characterization of this molecule to unlock its full potential.
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Wikipedia. (2023, December 29). Williamson ether synthesis. In Wikipedia. Retrieved from [Link][1]
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Jo, S., Kang, S., Kim, H., Park, H., Lee, J. Y., & Kim, Y. (2014). Synthesis and evaluation of small molecules bearing a benzyloxy substituent as novel and potent monoamine oxidase inhibitors. Molecules, 19(7), 9789–9803.[7]
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Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-methylnitrobenzenes by condensation with formamide acetals followed by reduction: 4-benzyloxyindole. Organic Syntheses, 63, 214.[9]
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Żarowska, B., Płoszczyca, K., Pęcak, N., Wujec, M., & Kozioł, A. E. (2023). N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. International Journal of Molecular Sciences, 24(24), 17294.[6]
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